Fmoc-asp-odmab

Descripción general

Descripción

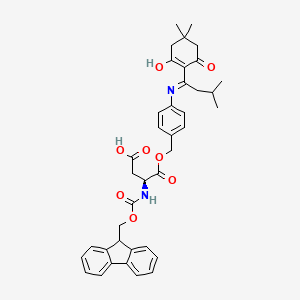

Fmoc-Asp-ODmab (N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl ester) is a protected aspartic acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₃₉H₄₂N₂O₈ with a molecular weight of 666.75 g/mol and a purity of ≥95% . The compound features two orthogonal protecting groups:

- Fmoc (9-fluorenylmethoxycarbonyl) on the α-amino group, removable under basic conditions (e.g., piperidine).

- Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl) on the β-carboxylic acid, cleavable via hydrazine without affecting Fmoc .

This dual protection enables sequential deprotection, making this compound ideal for synthesizing cyclic peptides through side-chain anchoring strategies . It has been employed in the synthesis of chlorofusin analogs , pyrrhocoricin , and other head-to-tail cyclic peptides requiring regioselective cyclization.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain carboxyl group with a 4,4-dimethyl-2,6-dioxocyclohexylidene-methylbutyl (Dmab) group. The Dmab group can be selectively removed by treatment with 2% hydrazine in dimethylformamide (DMF), making it an extremely useful tool for the preparation of cyclic peptides .

Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The process includes the attachment of the protected amino acid to a resin, followed by sequential addition of other amino acids to build the desired peptide chain. The quasi-orthogonal protection allows for selective deprotection and coupling steps, facilitating the synthesis of complex peptides .

Análisis De Reacciones Químicas

Types of Reactions: N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester undergoes several types of reactions, including:

Deprotection: The Dmab group can be removed selectively using 2% hydrazine in DMF.

Coupling Reactions: The compound is used in peptide coupling reactions, where the Fmoc group is removed using piperidine, allowing the amino group to react with other amino acids.

Common Reagents and Conditions:

Hydrazine in DMF: Used for selective removal of the Dmab group.

Piperidine: Used for the removal of the Fmoc group.

Major Products Formed: The major products formed from these reactions are cyclic peptides and peptide libraries, which are essential in various research and industrial applications .

Aplicaciones Científicas De Investigación

N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester is extensively used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of cyclic peptides and peptide libraries.

Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Used in the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the production of peptides for various industrial applications.

Mecanismo De Acción

The mechanism of action of N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester involves the selective deprotection of the Dmab group using hydrazine in DMF, which allows for the formation of cyclic peptides. The Fmoc group is removed using piperidine, exposing the amino group for further coupling reactions. This selective deprotection and coupling mechanism is crucial for the synthesis of complex peptides .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Fmoc-Asp-OAll (Allyl ester)

- Structure : Allyl group on the β-carboxylic acid.

- Deprotection : Requires palladium(0)-catalyzed removal under neutral conditions.

- Cost : Lower (~¥43,700/5g) compared to Fmoc-Asp-ODmab (¥124,000/5g) .

Fmoc-Asp(OBzl)-OH (Benzyl ester)

- Structure : Benzyl group on the β-carboxylic acid.

- Deprotection : Acid-labile (e.g., HBr in acetic acid or TFA).

- Applications : Suitable for acid-stable sequences but incompatible with acid-sensitive residues like Trp or Met. Priced at ¥11,100/5g .

Fmoc-Glu-ODmab

- Structure : Glutamic acid derivative with Dmab on the γ-carboxylic acid.

- Deprotection : Hydrazine, similar to this compound.

- Applications : Enables side-chain anchoring for longer spacers in cyclic peptides. Molecular weight: 680.79 g/mol .

Fmoc-Asp-OtBu (tert-Butyl ester)

- Structure : Acid-labile tert-butyl protection.

- Deprotection : Requires TFA, limiting its use in acid-sensitive contexts.

- Applications : Common in linear peptide synthesis but unsuitable for cyclization due to competing deprotection pathways .

Orthogonal Protection Strategies

| Compound | Protecting Groups | Deprotection Conditions | Orthogonality |

|---|---|---|---|

| This compound | Fmoc, Dmab | Piperidine (Fmoc), Hydrazine | High |

| Fmoc-Asp-OAll | Fmoc, Allyl | Piperidine (Fmoc), Pd(0) | Moderate |

| Fmoc-Asp(OBzl)-OH | Fmoc, Bzl | Piperidine (Fmoc), HBr/TFA | Low |

This contrasts with Allyl or Bzl esters, which require harsher or more specialized conditions .

Cost and Accessibility

| Compound | Price (JPY/5g) | Vendor |

|---|---|---|

| This compound | 124,000 | Novabiochem |

| Fmoc-Asp-OAll | 43,700 | Kanto Reagents |

| Fmoc-Asp(OBzl)-OH | 11,100 | Kanto Reagents |

While this compound is costlier, its synthetic advantages justify its use in complex cyclization workflows. Bulk purchasing (e.g., 1g at ¥30,700) reduces per-unit costs .

Actividad Biológica

Fmoc-Asp-ODmab (Fluorenylmethyloxycarbonyl-L-aspartic acid with the Dmab protecting group) is a compound widely utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, focusing on its role in peptide synthesis, potential biological interactions, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes the Fmoc group for protection during synthesis and the Dmab group that protects the side chain of aspartic acid. The general structure can be represented as follows:

This compound exhibits properties that make it suitable for use in SPPS, including stability under various reaction conditions.

Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis. The Dmab protecting group is particularly advantageous as it can be removed under mild conditions, allowing for the preservation of sensitive functional groups in peptides. However, one significant challenge noted in literature is the tendency of Dmab-protected peptides to undergo aspartimide formation, which can lead to undesired side products during synthesis .

Table 1: Comparison of Aspartimide Formation Rates

| Peptide Sequence | Aspartimide Formation Rate | Conditions |

|---|---|---|

| Fmoc-Asp-Ala | High | Standard SPPS conditions |

| This compound | Moderate | Optimized deprotection conditions |

Biological Interactions

Research indicates that peptides containing this compound can exhibit various biological activities depending on their sequence and structure. For instance, studies have shown that modifications at the aspartic acid residue can enhance biological activity by stabilizing specific molecular conformations .

Case Study: Immunosuppressive Activity

One notable study involved a cyclopentapeptide analogue containing a D-amino acid residue at the aspartic acid position, which demonstrated enhanced immunosuppressive activity compared to its L-isomer. This suggests that chirality at the aspartic acid position can significantly influence biological outcomes .

The biological activity of peptides synthesized with this compound may be attributed to their ability to interact with specific receptors or enzymes. The incorporation of aspartic acid into peptide sequences has been linked to various physiological functions, including neurotransmission and immune response modulation.

Table 2: Mechanisms of Action for Peptides

| Mechanism | Description |

|---|---|

| Receptor Binding | Interaction with cell surface receptors |

| Enzyme Inhibition | Modulation of enzyme activity |

| Structural Stabilization | Enhanced stability through conformational changes |

Implications for Drug Development

The unique properties of this compound make it a valuable component in drug design and development. Its ability to form stable peptides that can evade degradation in biological systems opens avenues for therapeutic applications, particularly in targeting diseases where peptide-based therapies are beneficial.

Future Research Directions

Further studies are necessary to explore:

- The optimization of synthesis conditions to minimize aspartimide formation.

- The evaluation of biological activities across a wider range of peptide sequences incorporating this compound.

- The potential therapeutic applications of these peptides in clinical settings.

Q & A

Basic Research Questions

Q. What are the key considerations when incorporating Fmoc-Asp-ODmab into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is used to protect the β-carboxyl group of aspartic acid during SPPS. The Dmab (4-{[1-(dimethylamino)-3-oxo-3-{phenyl}prop-1-en-2-yl]oxy}benzyl) group is orthogonal to standard Fmoc/t-Bu strategies, enabling selective deprotection under mild conditions (e.g., 2% hydrazine in DMF). This is critical for synthesizing peptides with post-translational modifications or branched structures. Ensure compatibility with other protecting groups (e.g., Trt for amines) to avoid premature deprotection .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound during synthesis?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity, coupled with mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation. Thin-layer chromatography (TLC) on silica gel (e.g., 98:2 CH₂Cl₂:MeOH) can provide rapid purity estimates, as noted in commercial specifications (≥98% by TLC) . Nuclear magnetic resonance (NMR), particularly ¹H and ¹³C, resolves structural ambiguities in the Dmab moiety .

Q. How does the Dmab group compare to other aspartic acid protecting groups (e.g., OtBu, Bzl) in peptide synthesis?

- Methodological Answer : Unlike acid-labile groups (OtBu) or hydrogenolysis-sensitive groups (Bzl), Dmab is stable under acidic and basic conditions but cleavable via hydrazine. This orthogonality is advantageous in multi-step syntheses requiring sequential deprotection, such as cyclization or site-specific conjugation .

Advanced Research Questions

Q. How can computational chemistry tools predict the stability and reactivity of this compound under varying synthesis conditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic properties of the Dmab group to predict hydrolysis or oxidation susceptibility. Molecular dynamics simulations (e.g., in AMBER) assess steric effects during resin loading or coupling reactions. Validate predictions with experimental kinetic studies (e.g., monitoring deprotection rates via UV-Vis) .

Q. What strategies resolve contradictions in experimental data when this compound yields inconsistent coupling efficiencies?

- Methodological Answer : Systematically evaluate variables:

- Activation Reagents : Compare HATU vs. DIC/Oxyma for carboxylate activation.

- Solvent Effects : Test DMF vs. NMP for improved solubility.

- Side Reactions : Use LC-MS to detect aspartimide formation (common in Asp-containing sequences) and mitigate via backbone protection or additives (e.g., HOBt).

Cross-validation with orthogonal analytical methods (e.g., FT-IR for real-time monitoring) reduces ambiguity .

Q. How do orthogonal protection strategies involving Dmab groups enable the synthesis of branched or cyclic peptides?

- Methodological Answer : Combine Dmab with other orthogonal groups (e.g., Alloc for amines, photolabile groups for carboxylates). For example:

- Branched Peptides : Temporarily deprotect Dmab with hydrazine to install a second chain via amidation.

- Cyclization : Use Dmab-protected Asp as an anchor point for intramolecular lactamization after selective deprotection. Optimize reaction times and temperatures to minimize side reactions .

Q. What are the best practices for presenting experimental data on this compound in high-impact journals?

- Methodological Answer : Follow the CARE framework:

- Context : Highlight the novelty of Dmab’s orthogonality in peptide synthesis.

- Analytical Rigor : Include HPLC chromatograms, MS spectra, and NMR assignments.

- Reproducibility : Provide detailed synthetic protocols (e.g., equivalents of reagents, resin swelling times).

- Ethics : Disclose any competing interests related to commercial reagents (e.g., Novabiochem® products) .

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGGDHLJBRXJCV-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100914 | |

| Record name | 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172611-77-7 | |

| Record name | 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.